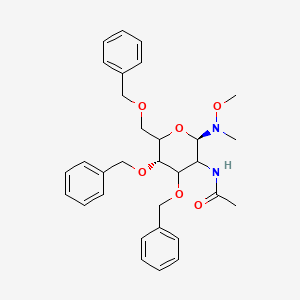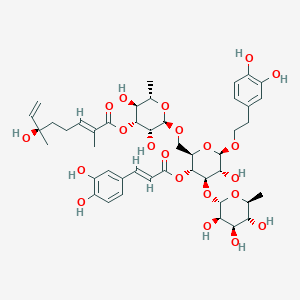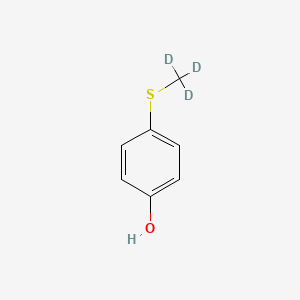
4-(Methyl-d3-thio)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl-d3-thio)-phenol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is characterized by the presence of a thiol group (-SH) attached to a phenol ring, with a methyl group substituted by deuterium atoms. The deuterium substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromophenol with deuterated methylthiolate under basic conditions to yield 4-(Methyl-d3-thio)-phenol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methyl-d3-thio)-phenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding deuterated methylthiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products:
Oxidation: Sulfenic, sulfinic, and sulfonic acids.
Reduction: Deuterated methylthiol derivatives.
Substitution: Alkylated phenol derivatives.
Applications De Recherche Scientifique
4-(Methyl-d3-thio)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in tracing studies .
Comparaison Avec Des Composés Similaires
- 3-(Methyl-d3-thio)propionaldehyde
- (4-((Methyl-d3)thio)phenyl)boronic acid
- 5’-(Methyl-d3-thio)adenosine
Comparison: 4-(Methyl-d3-thio)-phenol is unique due to its phenolic structure combined with a deuterated thiol group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it particularly useful in isotopic labeling studies compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H8OS |
|---|---|
Poids moléculaire |
143.22 g/mol |
Nom IUPAC |
4-(trideuteriomethylsulfanyl)phenol |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3 |
Clé InChI |
QASBCTGZKABPKX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC1=CC=C(C=C1)O |
SMILES canonique |
CSC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


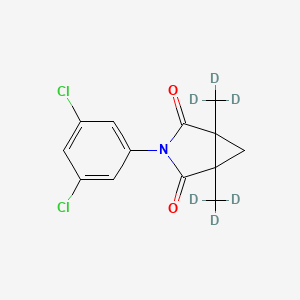
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
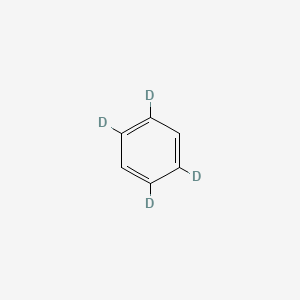
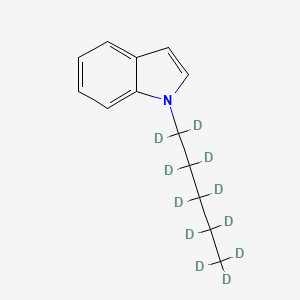
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
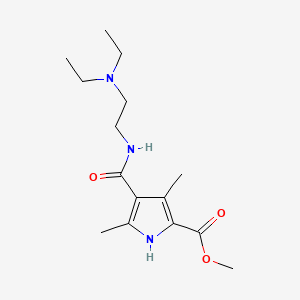
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
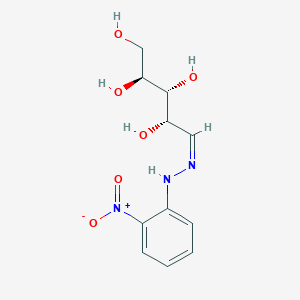
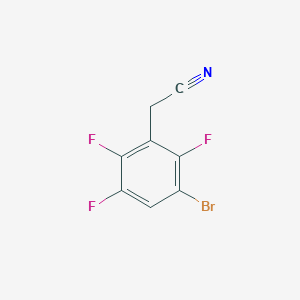
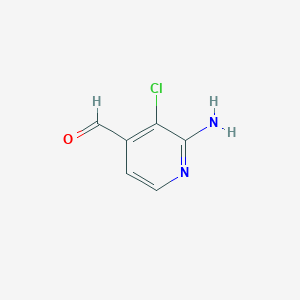
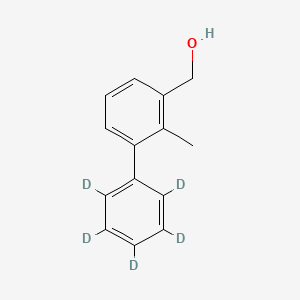
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
